Odor Threshold in Air: 4–12× Lower Than 2-Acetyl-1-pyrroline, 2-Acetyl-2-thiazoline, and Furfurylthiol
N-(2-Mercaptoethyl)-1,3-thiazolidine exhibits an odor threshold of 0.005 ng/L in air, as determined by gas chromatography-olfactometry and confirmed by synthetic verification [1]. This threshold is 4-fold lower than 2-acetyl-1-pyrroline (0.02 ng/L) [2], 12-fold lower than 2-acetyl-2-thiazoline (0.06 ng/L) [3], and 4-fold lower than 2-furfurylthiol (0.02 ng/L) [4], establishing it as the most potent roasty-popcorn odorant among these structurally related Maillard-derived azaheterocycles.
2-AP 0.02, 2-AT 0.06, furfurylthiol 0.02 ng/L
| Evidence Dimension | Odor threshold in air (ng/L) |
|---|---|
| Target Compound Data | 0.005 ng/L |
| Comparator Or Baseline | 2-Acetyl-1-pyrroline (0.02 ng/L); 2-Acetyl-2-thiazoline (0.06 ng/L); 2-Furfurylthiol (0.02 ng/L) |
| Quantified Difference | 4× lower than 2-AP and furfurylthiol; 12× lower than 2-AT |
| Conditions | GC-O analysis; air matrix; confirmed by synthesis |
Why This Matters
Procurement decisions for high-impact flavor raw materials prioritize potency; this compound achieves target sensory intensity at substantially lower dosage, reducing cost-in-use and minimizing off-notes from solvent carriers.
- [1] Engel W, Schieberle P. J Agric Food Chem. 2002;50(19):5391-5393. doi:10.1021/jf020317d View Source
- [2] Wikipedia. 2-Acetyl-1-pyrroline. Odor threshold below 0.06 ng/L; cited literature value 0.02 ng/L. View Source
- [3] Hofmann T, Schieberle P. Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution techniques. J Agric Food Chem. 1995;43(8):2187-2194. View Source
- [4] Schieberle P. Primary odorants in popcorn. J Agric Food Chem. 1991;39(6):1141-1144. (Furfurylthiol threshold ~0.02 ng/L). View Source
